molecular formula C4H2BrNOS B1294191 5-Bromothiazole-2-carbaldehyde CAS No. 933752-44-4

5-Bromothiazole-2-carbaldehyde

Cat. No. B1294191
M. Wt: 192.04 g/mol
InChI Key: DYDCPFNVIPHVKC-UHFFFAOYSA-N
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Description

5-Bromothiazole-2-carbaldehyde is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a ring of four carbon atoms and one sulfur atom. Thiazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties. Although the provided papers do not directly discuss 5-Bromothiazole-2-carbaldehyde, they do provide insights into related compounds and their synthesis, structure, and properties, which can be extrapolated to understand 5-Bromothiazole-2-carbaldehyde.

Synthesis Analysis

The synthesis of thiazole derivatives often involves multi-step reactions with various reagents. For instance, a novel multi-component reaction has been developed for the synthesis of fully substituted 5-amino-4-carboxamidthiazoles, which involves the condensation of an aldehyde with 2-amino-2-cyanoacetamide in the presence of elemental sulfur and base . Similarly, the synthesis of 1,2,3-thiadiazole-5-carbaldehydes includes monobromination of 5-methyl derivatives, followed by treatment with sodium azide and decomposition in concentrated sulfuric acid . These methods could potentially be adapted for the synthesis of 5-Bromothiazole-2-carbaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using X-ray diffraction analysis. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined using this technique . The crystal and molecular structure of another related compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, was described, and it was found to crystallize in the monoclinic space group with specific lattice parameters . These studies highlight the importance of crystallography in understanding the molecular geometry and intermolecular interactions of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. The conversion of 1,2,3-thiadiazole-5-carbaldehydes into 6aΔ4-thia-1,2,5,6-tetraazapentalenes through methylation of the corresponding hydrazones is an example of such transformations . Additionally, the condensation reactions are commonly used to synthesize complex molecules, as seen in the formation of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary significantly depending on their molecular structure. Photophysical studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde in different solvents showed variations in extinction coefficients and quantum yield, indicating the influence of solvent polarity on these properties . The crystal structure of related compounds is often stabilized by various intermolecular interactions, such as C-H…N, C-H…O, and C-H…F interactions . These properties are crucial for understanding the behavior of thiazole derivatives in different environments and their potential applications.

Scientific Research Applications

Synthesis and Functionalization

5-Bromothiazole-2-carbaldehyde plays a crucial role in the synthesis and functionalization of various compounds. It has been used in the synthesis of thiazole-carboxylic acids through a halogen-metal exchange reaction. This method offers a new, convenient way to synthesize these acids, which were previously difficult to access (Beyerman, Berben, & Bontekoe, 2010). Additionally, functionalized 5-bromo-2-aminothiazoles, potentially serving as pharmacologically interesting compounds, can be efficiently prepared from 5-bromothiazole compounds using a one-pot method, which avoids the use of metal catalysts or inconvenient reagents (Prévost et al., 2018).

Electrochemical Applications

The electrochemical reduction of 2-bromothiazole, a compound closely related to 5-bromothiazole-2-carbaldehyde, has been studied using cyclic voltammetry and controlled-potential electrolysis. This research provides insights into the electrochemical behavior of bromothiazoles, which is crucial for their potential applications in various chemical processes (Ji & Peters, 1998).

Photocatalysis and Organic Synthesis

In photocatalysis and organic synthesis, 5-bromothiazole-2-carbaldehyde derivatives have been used for the synthesis of phenyl-2-thienyl derivatives. These derivatives are produced through a photochemical reaction, indicating the potential of 5-bromothiazole-2-carbaldehyde in light-induced synthetic processes (Antonioletti et al., 1986).

Heterocyclic Synthesis

5-Bromothiazole-2-carbaldehyde is also significant in the synthesis of various heterocyclic systems. It serves as an important intermediate in creating novel and synthetically useful heterocycles, which are key components in many pharmaceutical and chemical applications (Gouda et al., 2016).

Safety And Hazards

5-Bromothiazole-2-carbaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNOS/c5-3-1-6-4(2-7)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDCPFNVIPHVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650119
Record name 5-Bromo-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromothiazole-2-carbaldehyde

CAS RN

933752-44-4
Record name 5-Bromo-2-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933752-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Bromo-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3-thiazole-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Depauw, M Lambert, S Jambon, A Paul… - Journal of medicinal …, 2019 - ACS Publications
… In this case, Suzuki cross-coupling between 5-bromothiazole-2-carbaldehyde and 4-cyanophenylboronic acid was utilized to obtain 5-(4-cyanophenyl)thiazole-2-carbaldehyde. In this …
Number of citations: 32 pubs.acs.org

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